Ethanamine, N,N-dimethyl-2-((2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)oxy)-, dihydrochloride
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Overview
Description
Ethanamine, N,N-dimethyl-2-((2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)oxy)-, dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a quinolizine moiety, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N,N-dimethyl-2-((2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)oxy)-, dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinolizine Core: This involves cyclization reactions that form the quinolizine ring system.
Attachment of the Ethanamine Group:
Dimethylation: The final step involves the dimethylation of the amine group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, N,N-dimethyl-2-((2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)oxy)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine oxides, while reduction may produce various reduced amines.
Scientific Research Applications
Ethanamine, N,N-dimethyl-2-((2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)oxy)-, dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethanamine, N,N-dimethyl-2-((2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)oxy)-, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- Ethanamine, N,N-dimethyl-2-((2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)oxy)-, monohydrochloride
- Ethanamine, N,N-dimethyl-2-((2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)oxy)-, trihydrochloride
Uniqueness
The uniqueness of Ethanamine, N,N-dimethyl-2-((2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)oxy)-, dihydrochloride lies in its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for various applications that similar compounds may not be able to achieve.
Properties
CAS No. |
130260-14-9 |
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Molecular Formula |
C16H26Cl2N2O |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
2-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yloxy)-N,N-dimethylethanamine;dihydrochloride |
InChI |
InChI=1S/C16H24N2O.2ClH/c1-17(2)9-10-19-15-11-13-5-3-7-18-8-4-6-14(12-15)16(13)18;;/h11-12H,3-10H2,1-2H3;2*1H |
InChI Key |
LEMMKRNPFDFRPA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CC2=C3C(=C1)CCCN3CCC2.Cl.Cl |
Origin of Product |
United States |
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